molecular formula C6H14N2 B13467902 N,3-dimethyl-3-pyrrolidinamine

N,3-dimethyl-3-pyrrolidinamine

Cat. No.: B13467902
M. Wt: 114.19 g/mol
InChI Key: ZEEPJWKRADHJSA-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Scaffolds in Modern Organic Chemistry

The pyrrolidine ring is a fundamental structural motif found in a wide array of biologically active natural products, pharmaceuticals, and synthetic compounds. mdpi.comnih.govtandfonline.comresearchgate.net Its prevalence stems from several key characteristics that are highly advantageous in medicinal chemistry and drug design. nih.govtandfonline.com The saturated, non-planar nature of the pyrrolidine scaffold allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic rings. nih.govresearchgate.net This three-dimensionality is crucial for establishing specific and high-affinity interactions with biological targets like enzymes and receptors. nih.govtandfonline.com

Stereochemical Purity and Enantiomeric Forms of N,3-dimethyl-3-pyrrolidinamine in Synthetic Applications

This compound exists as a pair of enantiomers, (R)-N,3-dimethyl-3-pyrrolidinamine and (S)-N,3-dimethyl-3-pyrrolidinamine, due to the chiral center at the 3-position of the pyrrolidine ring. The stereochemical purity of these enantiomers is critical for their application in asymmetric synthesis, where the goal is to produce a single, desired stereoisomer of a target molecule.

The use of enantiomerically pure chiral building blocks like the individual enantiomers of this compound is a fundamental strategy in modern organic synthesis. These building blocks can be incorporated into larger molecules, transferring their chirality and influencing the stereochemical outcome of subsequent reactions. This approach is often more efficient and reliable than attempting to separate a mixture of stereoisomers at a later stage in a synthetic sequence.

The absolute configuration of the chiral center in this compound dictates the spatial arrangement of the substituents, which in turn governs its interactions in a chiral environment, such as the active site of an enzyme or during a stereoselective chemical transformation. For instance, in the synthesis of pharmaceutical agents, using the correct enantiomer of a chiral building block is often essential for achieving the desired therapeutic effect.

Table 1: Physicochemical Properties of this compound Enantiomers

Property(R)-N,3-dimethyl-3-pyrrolidinamine(S)-N,3-dimethyl-3-pyrrolidinamine
CAS Number 132958-72-6 nih.govamerigoscientific.com132883-44-4 guidechem.comsigmaaldrich.com
Molecular Formula C6H14N2 nih.govamerigoscientific.comC6H14N2 guidechem.comsigmaaldrich.com
Molecular Weight 114.19 g/mol nih.govamerigoscientific.com114.19 g/mol guidechem.comsigmaaldrich.com
Appearance Colorless to light yellow liquid guidechem.comColorless to light yellow liquid guidechem.com
Boiling Point ~166 °C at 760 mmHg (lit.) chembk.com~120-130°C guidechem.com
Density 0.899 g/mL at 25 °C (lit.) chembk.comNot available
Refractive Index n20/D 1.4650 (lit.) chembk.comNot available
Optical Activity [α]/D +14±2°, c = 1 in ethanol (B145695)[α]/D −14±2°, c = 1 in ethanol sigmaaldrich.com

Note: Some physical properties may vary slightly between different sources and batches.

Role of this compound as a Chiral Amine Building Block in Diverse Synthetic Methodologies

Chiral amines are indispensable tools in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. This compound, in its enantiomerically pure forms, functions as a valuable chiral amine building block in a variety of synthetic methodologies.

Its utility lies in the presence of two key functional groups: the chiral tertiary amine within the pyrrolidine ring and the dimethylamino group. These features allow it to participate in a range of chemical transformations while imparting stereochemical control. For example, it can be used as a precursor for the synthesis of more complex chiral ligands that can coordinate with transition metals to create highly effective asymmetric catalysts. These catalysts can then be employed in a wide array of reactions, such as hydrogenations, cross-coupling reactions, and cycloadditions, to produce enantiomerically enriched products.

Furthermore, the pyrrolidine nitrogen of this compound can be functionalized to create novel organocatalysts. Organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based catalysis, and chiral amines are at the forefront of this field. mdpi.com By modifying the structure of this compound, chemists can design catalysts that are tailored for specific asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Mannich reactions. rsc.orgresearchgate.net The ability to rationally design and synthesize these catalysts from readily available chiral building blocks like this compound is a significant advantage in modern organic synthesis.

The incorporation of this compound into the structure of a target molecule can also influence its biological activity, a strategy often employed in medicinal chemistry. The specific stereochemistry and the presence of the amine functionalities can lead to favorable interactions with biological targets, making it a valuable scaffold for the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

N,3-dimethylpyrrolidin-3-amine

InChI

InChI=1S/C6H14N2/c1-6(7-2)3-4-8-5-6/h7-8H,3-5H2,1-2H3

InChI Key

ZEEPJWKRADHJSA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1)NC

Origin of Product

United States

Synthetic Strategies and Advanced Methodologies for N,3 Dimethyl 3 Pyrrolidinamine and Its Derivatives

Historical Development and Contemporary Approaches to Pyrrolidine (B122466) Ring Construction

The synthesis of the pyrrolidine ring has evolved significantly from classical methods to modern, more efficient strategies. Historically, the construction of the pyrrolidine nucleus often relied on cyclization reactions of linear precursors. researchgate.net A prevalent method involves the use of proline and its derivatives, such as 4-hydroxyproline (B1632879), as readily available chiral starting materials. researchgate.netmdpi.com For instance, the reduction of proline using reagents like lithium aluminum hydride (LiAlH4) or lithium borohydride (B1222165) (LiBH4) provides (S)-prolinol, a key precursor for various drugs. researchgate.netmdpi.com

Contemporary approaches have focused on developing more atom-economical and versatile methods. One of the most powerful and widely studied strategies is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile, typically an alkene. nih.govmappingignorance.orgrsc.org This method is highly valued for its ability to generate multiple stereocenters with high regio- and stereoselectivity in a single step. mappingignorance.org

Furthermore, multicomponent reactions (MCRs) have emerged as a highly efficient approach for the synthesis of complex pyrrolidine derivatives from simple starting materials in a one-pot fashion. tandfonline.com These reactions offer significant advantages in terms of step- and atom-economy, reducing waste and simplifying purification processes. tandfonline.com Other modern techniques include transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination and Ullmann-Goldberg amidation, for the N-arylation of pyrrolidines, as well as innovative methods like microwave-assisted organic synthesis (MAOS) which can accelerate reaction times and improve yields. nih.govnih.gov

Enantioselective Synthesis of N,3-dimethyl-3-pyrrolidinamine

The enantioselective synthesis of substituted pyrrolidines, including this compound, is of paramount importance as different enantiomers often exhibit distinct biological activities. mappingignorance.org A key strategy for achieving high enantioselectivity is the use of chiral catalysts in reactions such as the 1,3-dipolar cycloaddition of azomethine ylides. mappingignorance.org A variety of chiral metal catalysts and organocatalysts have been developed for this purpose. mappingignorance.org

For instance, the direct proline-catalyzed asymmetric α-aminoxylation of aldehydes and ketones serves as a foundational method for enantioselective pyrrolidine synthesis. This reaction utilizes nitrosobenzene (B162901) as an oxygen source to create chiral α-anilinoxy-aldehydes and -ketones, which are precursors to chiral pyrrolidine derivatives. The stereochemical outcome is precisely controlled by the proline catalyst, which acts as both a catalyst and a chiral inducer through the formation of an enamine intermediate and stabilization via hydrogen bonding.

Imine reductases (IREDs) have also been explored for the stereocomplementary synthesis of chiral 2-aryl-substituted pyrrolidines, demonstrating the potential of biocatalysis in generating enantiomerically pure pyrrolidine intermediates. acs.org By identifying and engineering IREDs, researchers have been able to achieve excellent enantioselectivity (>99% ee) for the synthesis of various chiral pyrrolidines. acs.org

Development of Sustainable and Efficient Synthetic Pathways

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods in line with the principles of green chemistry. mdpi.com This includes the use of greener solvents, catalyst-free conditions, and energy-efficient techniques like microwave and ultrasound irradiation. tandfonline.combohrium.com

One eco-friendly approach involves the use of β-cyclodextrin as a supramolecular catalyst in a water-ethanol medium for the one-pot, three-component synthesis of substituted pyrrolidin-2-ones. bohrium.com This method avoids the use of toxic metal catalysts and volatile organic solvents. bohrium.com Microwave-assisted organic synthesis (MAOS) has also been shown to be a powerful tool for the synthesis of pyrrolidines, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com

Solvent-free synthesis, or mechanochemical grinding, is another green chemistry approach that minimizes waste and environmental impact. mdpi.com The development of one-pot multicomponent reactions further contributes to sustainability by reducing the number of synthetic steps and purification procedures, thereby saving time, energy, and resources. tandfonline.combohrium.com

Synthesis of this compound Analogues and Substituted Pyrrolidinamines

The synthesis of analogues of this compound and other substituted pyrrolidinamines is crucial for exploring structure-activity relationships and developing new therapeutic agents. nih.govnih.gov A variety of synthetic strategies have been developed to introduce diverse substituents onto the pyrrolidine ring.

One common approach is the reductive amination of diketones with anilines, which provides a practical route to N-aryl-substituted pyrrolidines. nih.gov This method often utilizes an iridium catalyst for transfer hydrogenation and is tolerant of a range of substituted aromatic amines and diketones. nih.gov Another powerful technique is the palladium-catalyzed C(sp³)–H arylation, which allows for the direct functionalization of the pyrrolidine ring. acs.org

Regioselective Functionalization Approaches

Achieving regioselectivity in the functionalization of the pyrrolidine ring is a significant synthetic challenge. Directing groups are often employed to control the position of substitution. For example, an aminoquinoline auxiliary at the C(3) position can direct palladium-catalyzed C–H arylation to the C(4) position with excellent regioselectivity. acs.org Theoretical studies have also shed light on the factors governing regioselectivity. For instance, in the trifluoromethylation of pyrrolidine, β-regioselective activation is favored over α-regioselective activation due to the reduced activity of the α-C–H bond upon protonation. sciopen.com

Recent advances have also demonstrated methods for the regioselective functionalization of unprotected cyclic amines. nih.gov One such strategy involves the in situ generation of a cyclic imine from a lithiated secondary amine and a sacrificial hydride acceptor, which is then trapped by a nucleophile to afford the α-functionalized amine. nih.gov

Asymmetric Synthesis and Stereochemical Control in Derivative Formation

The stereochemical control in the synthesis of pyrrolidine derivatives is critical for obtaining compounds with desired biological activities. rsc.org Asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly versatile method for achieving stereochemical diversity, allowing access to different stereoisomers from the same starting materials by varying the catalyst and reaction conditions. mappingignorance.orgrsc.org

Lewis acid-catalyzed three-component coupling reactions have also been developed for the enantioselective synthesis of highly substituted pyrrolidines. acs.org These reactions can utilize commercially available chiral diamines and a copper triflate catalyst to generate a complex that directs the enantioselectivity of the coupling between picolinaldehyde, amino acids, and activated olefins. acs.org Furthermore, gold(I)-catalyzed cycloadditions of allenenes have been shown to produce 3,4-disubstituted pyrrolidines with high diastereo- and enantioselectivity, constructing three contiguous stereogenic centers in the process. nih.gov

Key Precursor Chemistry and Intermediate Transformations in this compound Synthesis

The synthesis of this compound and its derivatives relies on the strategic use of key precursors and intermediate transformations. Proline and 4-hydroxyproline are common starting points, providing a pre-existing chiral center that can be elaborated upon. researchgate.netmdpi.com For example, (S)-prolinol, derived from the reduction of proline, is a versatile building block. mdpi.com

The Curtius rearrangement has been employed as a key step in the synthesis of 3-phenyl-3-pyrrolidinamine moieties. nih.gov This reaction converts a carboxylic acid into an amine, providing a route to introduce the amine functionality at the C-3 position. nih.gov

Intermediate transformations often involve the protection and deprotection of functional groups. For instance, the N-Boc protecting group is commonly used for the nitrogen atom of the pyrrolidine ring, which can be removed under acidic conditions. acs.orgdiva-portal.org The synthesis of pyrrolidine-2,3-diones through multicomponent reactions provides versatile intermediates that can be further transformed through reactions like alkylation, reduction, and halogenation to create a diverse library of pyrrolidinone compounds. uitm.edu.my

Below is a table summarizing some of the key synthetic reactions and their characteristics in the context of pyrrolidine synthesis.

Reaction TypeKey FeaturesTypical Reagents/CatalystsRef.
1,3-Dipolar CycloadditionHigh stereo- and regioselectivity, forms multiple stereocenters.Azomethine ylides, alkenes, Cu(I) or Ag(I) catalysts. mappingignorance.org
Reductive AminationEfficient C-N bond formation, good for N-aryl substitution.Diketones, anilines, Iridium catalysts. nih.gov
C-H ArylationDirect functionalization of the pyrrolidine ring.Pd(OAc)₂, AgOAc, aminoquinoline directing groups. acs.org
Multicomponent ReactionsHigh atom and step economy, one-pot synthesis.Aldehydes, amines, activated olefins. tandfonline.com
Asymmetric AminoxylationEnantioselective introduction of an amino group precursor.Proline catalyst, nitrosobenzene.
Gold-Catalyzed CycloadditionForms highly substituted pyrrolidines with multiple stereocenters.Allenenes, Gold(I)-phosphoramidite catalysts. nih.gov

Chemical Reactivity and Mechanistic Investigations of N,3 Dimethyl 3 Pyrrolidinamine

Participation in Fundamental Organic Reactions as a Nucleophile or Base

The reactivity of N,3-dimethyl-3-pyrrolidinamine is defined by the presence of two nitrogen atoms, each with a lone pair of electrons. The secondary amine within the pyrrolidine (B122466) ring and the exocyclic tertiary dimethylamino group can both function as nucleophiles and Brønsted-Lowry bases.

The nucleophilicity of amines generally follows the trend of secondary > primary > ammonia, a trend influenced by the electron-donating effects of alkyl groups. masterorganicchemistry.com Therefore, the secondary amine of the pyrrolidine ring is expected to be a potent nucleophile. Pyrrolidine itself is known to be a better nucleophile and a more effective catalyst in substitution and condensation reactions compared to other cyclic amines like piperidine. researchgate.net This enhanced reactivity is often attributed to the ring strain and the accessibility of the nitrogen's lone pair.

The dual functionality allows for differential reactivity. The secondary amine can be selectively functionalized over the tertiary amine, or both nitrogens can participate in reactions, depending on the reagents and conditions. This characteristic is particularly valuable in the synthesis of more complex molecular architectures.

This compound as a Ligand in Metal-Catalyzed Reactions

The two nitrogen atoms in this compound position it as an excellent candidate for a bidentate "N,N" ligand in coordination chemistry. Such ligands are crucial in transition metal-catalyzed reactions, where they modify the metal center's electronic and steric properties, thereby influencing catalytic activity, selectivity, and stability. nih.gov

Asymmetric catalysis relies on the use of chiral ligands to transfer stereochemical information from the catalyst to the product, enabling the synthesis of enantiomerically enriched compounds. nih.gov The inherent chirality of this compound, stemming from the stereocenter at the C3 position, makes it a valuable scaffold for the development of new chiral ligands.

The modular nature of ligands is a key principle in modern catalyst design, allowing for systematic tuning and optimization. nih.gov this compound can be readily modified to generate a library of derivative ligands. For example, the secondary amine of the pyrrolidine ring can be functionalized with phosphine, oxazoline, or other coordinating groups to create powerful bidentate or tridentate ligands, such as P,N- or N,N,N-ligands. These non-symmetrical ligands have proven highly successful in a wide range of metal-catalyzed reactions. researchgate.netsemanticscholar.org

The synthetic pathway to such ligands would typically involve the reaction of enantiomerically pure (R)- or (S)-N,3-dimethyl-3-pyrrolidinamine with an appropriate electrophile to introduce the desired coordinating arm. The steric bulk provided by the methyl and dimethylamino groups at the chiral center can create a well-defined chiral pocket around the metal center, which is essential for achieving high levels of enantioselectivity.

As a bidentate N,N-ligand, this compound can form stable chelate complexes with a variety of transition metals, including palladium, nickel, rhodium, and copper. The formation of a five-membered chelate ring upon coordination is entropically favored and results in a thermodynamically stable metal complex.

The coordination geometry around the metal center is dictated by the metal's preferred coordination number and the ligand's bite angle. For a square-planar metal like Pd(II) or Ni(II), coordination with two molecules of a monodentate ligand or one bidentate ligand like this compound can lead to catalytically active species. For instance, incorporating a pyrrolidine moiety into a pincer ligand framework has been shown to dramatically improve the catalytic activity of nickel complexes in cross-coupling reactions of challenging secondary alkyl halides. scispace.com This enhancement was attributed to the structural changes leading to a more hemilabile ligand, a property that facilitates substrate coordination and product release. scispace.com

The table below illustrates hypothetical coordination complexes that could be formed between this compound (represented as L) and various transition metal precursors.

Transition Metal PrecursorPotential Complex StructureMetal Oxidation StateTypical GeometryPotential Catalytic Application
PdCl₂(CH₃CN)₂[Pd(L)Cl₂]+2Square PlanarCross-coupling Reactions
NiCl₂·6H₂O[Ni(L)Cl₂]+2Square Planar / TetrahedralCross-coupling, Hydrogenation
[Rh(COD)Cl]₂[Rh(L)(COD)]Cl+1Square PlanarAsymmetric Hydrogenation
CuI[Cu(L)I]+1TetrahedralC-H Amination, Click Chemistry

This compound and its Derivatives as Organocatalysts

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of modern synthetic chemistry. Chiral pyrrolidine derivatives are among the most successful classes of organocatalysts, capable of promoting a wide array of transformations with high enantioselectivity. nih.gov

Derivatives of this compound, specifically those retaining the secondary amine of the pyrrolidine ring, are expected to operate via enamine catalysis, a well-established mechanism for many pyrrolidine-catalyzed reactions. researchgate.netnih.gov In the aldol (B89426) reaction between a ketone and an aldehyde, the catalytic cycle begins with the condensation of the secondary amine of the catalyst with the ketone to form a nucleophilic enamine intermediate, releasing a molecule of water. This enamine is significantly more nucleophilic than the corresponding enol or enolate.

The enamine then attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and generating an iminium ion intermediate. Finally, hydrolysis of the iminium ion releases the β-hydroxy ketone product and regenerates the chiral amine catalyst, allowing it to re-enter the catalytic cycle.

A similar mechanism is operative in the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. researchgate.net The amine catalyst facilitates the formation of an α,β-unsaturated product through a condensation-elimination sequence. Studies on related catalysts like 3-pyrrolidinamine have demonstrated high activity and excellent yields in such transformations. researchgate.net

In asymmetric organocatalysis, the chiral catalyst is responsible for controlling the stereochemical outcome of the reaction. For a catalyst based on this compound, the stereocenter at the C3 position plays a pivotal role in inducing facial selectivity during the key bond-forming step.

When the chiral enamine intermediate is formed, the substituents at the C3 position (the methyl and dimethylamino groups) create a sterically defined environment. This chiral scaffolding directs the approach of the electrophile (e.g., an aldehyde in the aldol reaction) to one of the two diastereotopic faces of the enamine. One trajectory will be sterically favored, leading to the preferential formation of one enantiomer of the product.

The effectiveness of stereochemical induction depends on the rigidity of the transition state and the size and orientation of the directing groups on the catalyst. The presence of a bulky dimethylamino group adjacent to the chiral center is expected to provide a strong steric bias, potentially leading to high levels of enantioselectivity. Research on other substituted pyrrolidine catalysts has shown that the nature and position of substituents have a profound impact on both reactivity and the stereochemical course of the reaction. nih.gov For example, in certain reactions, catalysts with secondary amine functionality have been shown to be more active than primary amine analogues by avoiding the formation of stable, inhibitory intermediates. iastate.edu

Studies on Amine Oxidation and Degradation Pathways Relevant to Synthetic Utility

Detailed experimental studies specifically investigating the oxidation and degradation pathways of this compound with a focus on its synthetic utility are not extensively documented in publicly available literature. However, the reactivity of tertiary amines, in general, provides a framework for predicting potential transformations. The oxidation of tertiary amines can proceed through various pathways, largely dependent on the oxidant and reaction conditions.

A primary route of oxidation for tertiary amines involves the formation of an amine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids (like m-CPBA), or Caro's acid. The resulting this compound N-oxide would be a zwitterionic species with a formal positive charge on the nitrogen and a negative charge on the oxygen. These N-oxides are valuable synthetic intermediates.

Under more vigorous oxidative conditions, degradation of the pyrrolidine ring or the N-methyl groups could occur. The specific degradation products would be contingent on the reagents and conditions employed. For instance, strong oxidizing agents might lead to ring-opening or the formation of various amides and smaller amine fragments. In the context of environmental or industrial processes, the degradation of similar amine compounds has been observed to produce a range of smaller alkylamines, ammonia, aldehydes, and carboxylic acids, though these conditions are not typically representative of controlled synthetic applications.

The synthetic utility of amine oxidation often lies in the subsequent reactions of the N-oxide intermediate. For example, N-oxides can be used as mild oxidants themselves or can undergo rearrangements and elimination reactions to generate new functional groups.

Oxidizing AgentExpected Primary ProductPotential Byproducts/Degradation ProductsSynthetic Relevance
Hydrogen Peroxide (H₂O₂)This compound N-oxideOver-oxidation products, ring-opened fragmentsFormation of a key synthetic intermediate
m-Chloroperoxybenzoic acid (m-CPBA)This compound N-oxideBenzoic acid, minor degradation productsClean and efficient N-oxide formation
Ozone (O₃)Complex mixture of oxidation and degradation productsN-formyl derivatives, smaller amines, aldehydesGenerally not synthetically useful for this substrate
Potassium permanganate (B83412) (KMnO₄)Extensive degradationCarboxylic acids, carbon dioxide, ammoniaNot typically used for controlled amine oxidation

Investigations into Elimination Reactions Involving this compound Derived Intermediates

The primary intermediate for elimination reactions of this compound is its corresponding N-oxide. The Cope elimination is an intramolecular thermal syn-elimination of tertiary amine N-oxides to form an alkene and a hydroxylamine. For this compound N-oxide, this reaction would require heating and would proceed through a five-membered cyclic transition state. The regioselectivity of the Cope elimination is governed by the accessibility of syn-periplanar β-hydrogens. In this specific case, elimination could theoretically lead to different isomeric pyrrolene products, depending on which β-proton is abstracted by the N-oxide oxygen.

Another classical elimination reaction applicable to tertiary amines is the Hofmann elimination. This process involves the exhaustive methylation of the amine with an alkyl halide (typically methyl iodide) to form a quaternary ammonium (B1175870) salt. Subsequent treatment with a strong base, such as silver oxide or potassium hydroxide, induces an E2 elimination. The Hofmann rule predicts that the major product will be the least substituted alkene, a result often attributed to the steric bulk of the trialkylamine leaving group. For the quaternary ammonium salt derived from this compound, the Hofmann elimination would also be expected to yield pyrrolene isomers. The distribution of these products would depend on the relative acidity and steric accessibility of the β-protons.

Elimination ReactionIntermediateKey ReagentsMechanistic PathwayPredicted Major Product(s)
Cope EliminationThis compound N-oxideHeatIntramolecular syn-elimination (Ei)Isomeric pyrrolenes
Hofmann EliminationN,N,3-trimethyl-3-pyrrolidinaminium iodide1. Excess CH₃I 2. Ag₂O, H₂O, HeatBimolecular anti-elimination (E2)Least substituted pyrrolene isomer

It is important to note that the actual product distribution and the feasibility of these reactions for this compound would need to be determined experimentally. Detailed mechanistic studies would involve kinetic analysis, isotopic labeling, and computational modeling to elucidate the precise transition states and reaction pathways.

Theoretical and Computational Chemistry Studies on N,3 Dimethyl 3 Pyrrolidinamine

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and conformational landscape of N,3-dimethyl-3-pyrrolidinamine. These studies typically involve geometry optimization to locate the most stable conformations (energy minima) of the molecule.

Different conformations arise from the puckering of the pyrrolidine (B122466) ring and the orientation of the dimethylamino and methyl groups. Computational methods allow for the calculation of the relative energies of these conformers, providing a picture of the conformational preferences of the molecule. For instance, the pyrrolidine ring can adopt various envelope and twisted conformations, and the orientation of the lone pair on the tertiary amine nitrogen is a key factor in determining intermolecular interactions.

The electronic structure analysis focuses on the distribution of electron density and the nature of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial for understanding the molecule's reactivity. In this compound, the HOMO is typically localized on the nitrogen atoms, indicating their nucleophilic character.

Key Findings from Quantum Chemical Calculations:

PropertyDescription of Findings
Stable Conformations Calculations reveal multiple low-energy conformations, primarily differing in the pyrrolidine ring pucker and the orientation of the exocyclic N,N-dimethylamino group.
Relative Energies The energy differences between conformers are typically small, suggesting that the molecule is flexible and can easily interconvert between different shapes at room temperature.
HOMO/LUMO The HOMO is predominantly located on the two nitrogen atoms, with the pyrrolidine nitrogen and the exocyclic nitrogen contributing. The LUMO is generally distributed over the carbon skeleton.
Electrostatic Potential The molecular electrostatic potential map shows regions of negative potential around the nitrogen atoms, confirming their role as sites for electrophilic attack.

Prediction of Reactivity and Selectivity via Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity and selectivity of this compound in various chemical reactions. By calculating transition state energies and reaction pathways, researchers can anticipate the likely outcomes of reactions involving this compound.

One area of focus is the prediction of regioselectivity and stereoselectivity. For example, in reactions where this compound acts as a nucleophile, computational models can predict whether the reaction will occur at the pyrrolidine nitrogen or the exocyclic dimethylamino nitrogen. These predictions are based on the calculated activation energies for the different possible reaction pathways. The lower the activation energy, the more favored the reaction pathway.

Furthermore, computational models can shed light on the role of this compound as a chiral ligand or catalyst in asymmetric synthesis. By modeling the transition states of reactions catalyzed by metal complexes of this amine, it is possible to understand the origins of enantioselectivity and to design more effective catalysts.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound over time. These simulations model the movements of all atoms in the molecule, as well as their interactions with surrounding solvent molecules.

MD simulations are particularly useful for exploring the conformational space of the molecule in a more comprehensive way than static quantum chemical calculations. By simulating the molecule's motion at a given temperature, researchers can observe the transitions between different conformations and determine their relative populations. This provides a more realistic understanding of the molecule's flexibility and the shapes it is likely to adopt in solution.

Another important application of MD simulations is the study of intermolecular interactions. By simulating this compound in a solvent, such as water or an organic solvent, it is possible to analyze the hydrogen bonding and van der Waals interactions between the amine and the solvent molecules. These interactions can have a significant impact on the molecule's conformation and reactivity.

Computational Analysis of Reaction Mechanisms Involving this compound

Computational analysis plays a crucial role in elucidating the detailed mechanisms of reactions involving this compound. By mapping out the potential energy surface for a reaction, researchers can identify the transition states, intermediates, and products, and understand the energetic profile of the entire reaction process.

For instance, in a nucleophilic substitution reaction where this compound acts as the nucleophile, computational studies can distinguish between a concerted (SN2) and a stepwise (SN1-like) mechanism. This is achieved by searching for the relevant transition states and intermediates on the potential energy surface.

These computational investigations can also provide insights that are difficult to obtain through experimental means alone. For example, they can reveal the precise geometry of the transition state, which is critical for understanding the factors that control the reaction's rate and selectivity. The use of computational methods to study reaction mechanisms has been highlighted in the context of various amine-catalyzed reactions, providing a framework for understanding the role of similar compounds.

Advanced Analytical and Spectroscopic Characterization Techniques in N,3 Dimethyl 3 Pyrrolidinamine Research

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of N,3-dimethyl-3-pyrrolidinamine. Unlike standard mass spectrometry, HRMS provides the high mass accuracy needed to determine the elemental composition of the molecule and its fragments. For this compound (Molecular Formula: C₆H₁₄N₂), the exact mass can be calculated and compared against the experimentally measured value, typically with a mass accuracy of less than 5 ppm. This high precision allows for unambiguous confirmation of the molecular formula. wiley-vch.de

HRMS is also critical for impurity profiling. It can detect and identify trace-level impurities that may originate from starting materials, side reactions during synthesis, or degradation. By analyzing the exact masses of these trace components, researchers can deduce their elemental compositions and propose structures, which is vital for quality control in synthetic chemistry. For instance, a common impurity might be a related pyrrolidine (B122466) derivative lacking one or more methyl groups.

Table 1: HRMS Data for this compound This table presents theoretical data for illustrative purposes.

ParameterValue
Molecular FormulaC₆H₁₄N₂
Calculated Exact Mass [M+H]⁺115.1230
Typical Experimental Mass [M+H]⁺115.1228
Mass Accuracy< 2 ppm

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the complex three-dimensional structure of this compound. While one-dimensional (¹H and ¹³C) NMR provides initial structural information, multi-dimensional techniques are essential for unambiguous assignments, especially for determining stereochemistry. researchgate.net

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are routinely employed. semanticscholar.org

COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to map out the spin systems within the molecule, confirming the connectivity of the protons on the pyrrolidine ring.

HSQC (¹H-¹³C Correlation): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). youtube.com This allows for the definitive assignment of each carbon signal in the ¹³C spectrum by linking it to an already assigned proton. This is particularly useful for resolving ambiguities in crowded regions of the spectra. nih.gov

For complex stereochemical assignments, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to identify protons that are close in space, providing crucial information about the relative configuration of substituents on the pyrrolidine ring.

Table 2: Representative 2D NMR Correlations for this compound This table presents expected correlations for illustrative purposes.

Proton (¹H) SignalCOSY Correlations (Coupled ¹H)HSQC Correlation (Attached ¹³C)
H on C2H on C3, other H on C2C2
H on C3H on C2, H on C4C3
H on C4H on C3, H on C5C4
H on C5H on C4, other H on C5C5
N-CH₃ ProtonsNoneN-CH₃ Carbon

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination and Separation

Since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers, (R)- and (S)-N,3-dimethyl-3-pyrrolidinamine. Chiral chromatography is the gold standard for separating these enantiomers and quantifying the enantiomeric purity, or enantiomeric excess (ee), of a sample. gcms.cz This is critical in fields where the biological activity of enantiomers can differ significantly. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for enantiomeric separation. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are frequently used. orientjchem.org The mobile phase typically consists of a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), sometimes with an amine additive to improve peak shape. orientjchem.org

Chiral Gas Chromatography (GC): For volatile derivatives of this compound, chiral GC offers excellent resolution. acs.org The compound may first be derivatized to increase its volatility. The columns used contain a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation. gcms.cz

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram.

Table 3: Typical Chiral HPLC Method for Enantiomeric Separation This table presents a representative method based on common practices.

ParameterCondition
ColumnChiralpak® IC or AD-H
Mobile PhaseHexane/Ethanol (B145695)/Diethylamine (e.g., 80:20:0.1)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Expected ResultBaseline separation of (R) and (S) enantiomers

X-ray Crystallography of this compound Salts and Key Derivatives for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule, including its absolute stereochemistry. While obtaining suitable crystals of a liquid amine like this compound can be challenging, it is often possible to form crystalline salts with acids (e.g., hydrochloric acid or a chiral acid like tartaric acid). acs.org

The analysis of a single crystal of such a salt yields precise information on bond lengths, bond angles, and torsional angles. bac-lac.gc.ca This data confirms the connectivity and conformation of the molecule in the solid state. Crucially, if a chiral acid is used to form a diastereomeric salt, or if anomalous dispersion methods are applied, the absolute configuration of the chiral center (C3) can be determined unambiguously. This technique serves as an ultimate proof of structure and stereochemistry, complementing the data obtained from NMR and chiral chromatography. bac-lac.gc.ca The resulting crystal structure also provides insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing. acs.org

Table 4: Information Obtained from X-ray Crystallography of a Derivative Salt

Structural InformationSignificance
Atomic CoordinatesDefines the precise 3D position of every atom.
Bond Lengths & AnglesConfirms the molecular geometry and identifies any strain.
Torsional AnglesDescribes the conformation of the pyrrolidine ring (e.g., envelope or twist).
Absolute ConfigurationUnambiguously determines if the chiral center is R or S.
Crystal Packing & H-BondingReveals how molecules are arranged in the solid state.

Q & A

Q. Key Table :

StepReagents/ConditionsYield Optimization
MethylationCH₃I, K₂CO₃, THF, 0°C→rtControl pH to avoid over-alkylation
PurificationColumn chromatography (silica gel, EtOAc/hexane)Gradient elution improves separation

How can the stereochemistry of this compound be confirmed experimentally?

Basic
Stereochemical confirmation requires:

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., (3R)-configured analogs in and ) .
  • Chiral HPLC : Use chiral stationary phases (e.g., amylose-based) to separate enantiomers and determine enantiomeric excess .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in NOESY or COSY spectra to infer spatial arrangements .

How do substituents on the pyrrolidine ring affect the compound’s biological activity?

Advanced
Structure-activity relationship (SAR) studies indicate:

  • Electron-withdrawing groups (e.g., CF₃ on pyridine in ) enhance receptor binding affinity.
  • Steric hindrance : Bulky substituents at the 3-position reduce metabolic degradation but may lower solubility .
  • Hydrogen-bond donors : Amine groups at specific positions improve interactions with biological targets (e.g., enzymes or receptors) .

Q. Key Table :

SubstituentPositionEffect on Activity
CF₃Pyridine↑ Binding affinity
OCH₃Indole↑ Metabolic stability
CH₃Pyrrolidine↓ Solubility

What analytical techniques are critical for detecting enantiomeric impurities in this compound?

Q. Advanced

  • Chiral GC-MS : Quantify enantiomeric ratios using chiral columns (e.g., cyclodextrin derivatives) .
  • Circular Dichroism (CD) : Detect optical activity differences between enantiomers .
  • Polarimetry : Measure specific rotation to confirm enantiopurity (>99% ee) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced

  • Reproducibility checks : Validate assay conditions (e.g., pH, temperature) and cell lines used .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ values) and adjust for variables like solvent choice (DMSO vs. saline) .
  • Crystallographic docking : Reconcile disparities by modeling ligand-receptor interactions (e.g., using PyMOL or AutoDock) .

What computational methods are recommended to predict the binding affinity of this compound derivatives?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., GROMACS) .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • QSAR Models : Use topological descriptors (e.g., logP, polar surface area) to correlate structure with activity .

What steps are critical for optimizing the purification of this compound?

Q. Methodological

  • Solvent selection : Use low-polarity solvents (e.g., hexane/EtOAc) to precipitate impurities .
  • Flash chromatography : Optimize gradient elution (e.g., 5→30% EtOAc in hexane) for baseline separation .
  • Recrystallization : Employ mixed solvents (e.g., ethanol/water) to enhance crystal purity .

How do enzymatic synthesis methods compare to traditional organic synthesis for this compound?

Q. Advanced

  • Enzymatic advantages : Higher enantioselectivity (e.g., ketoreductases for chiral center formation) and milder conditions .
  • Traditional synthesis : Faster scalability but may require chiral auxiliaries or expensive catalysts .
  • Hybrid approaches : Combine enzymatic steps (e.g., amide bond formation) with chemical methylation .

What stability studies are necessary for this compound under varying storage conditions?

Q. Advanced

  • Thermal stability : Conduct accelerated degradation studies at 40–60°C to identify decomposition products (HPLC-MS) .
  • Photostability : Expose to UV light (ICH Q1B guidelines) to assess isomerization risks .
  • pH stability : Test solubility and degradation in buffers (pH 1–12) to guide formulation .

How can researchers design derivatives of this compound for improved pharmacokinetic properties?

Q. Advanced

  • Bioisosteric replacement : Substitute methyl groups with trifluoromethyl or cyclopropyl to enhance metabolic stability .
  • Prodrug strategies : Introduce hydrolyzable esters or amides to improve oral bioavailability .
  • Salt formation : Use hydrochloride or sulfate salts to modulate solubility and dissolution rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.